4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
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Description
4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Biological Activity
The compound 4-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Pyridine derivative : The 1,6-dimethyl-2-oxo-1,2-dihydropyridine moiety contributes to its biological activity.
- Piperidine ring : Known for enhancing pharmacokinetic properties.
- Benzonitrile group : Often associated with various biological activities.
The molecular formula is C19H24N4O3S, and its molecular weight is approximately 396.49 g/mol.
Anticancer Properties
Recent studies have indicated that compounds containing the dihydropyridine structure exhibit significant anticancer activity. For instance, derivatives of 1,2-dihydropyridines have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study demonstrated that related compounds led to increased expression of caspase 3 in SMMC7721 cells, suggesting a mechanism for inducing cell death in malignancies .
Anticholinesterase Activity
The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been explored. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that similar compounds can significantly inhibit AChE activity, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cognitive function .
The proposed mechanisms for the biological activities of this compound include:
- Caspase Activation : Induction of apoptosis through the mitochondrial pathway.
- AChE Inhibition : Competitive inhibition at the active site of the enzyme, leading to increased acetylcholine availability.
- Sulfonamide Group Interaction : The sulfonamide moiety may enhance binding affinity to target proteins involved in cancer progression and neurodegeneration.
Study 1: Anticancer Activity
In a recent study involving various dihydropyridine derivatives, it was found that compounds with structural similarities to our target compound exhibited IC50 values ranging from 0.5 µM to 5 µM against specific cancer cell lines. The lead compound demonstrated a significant reduction in cell viability and induced apoptosis via caspase-dependent pathways .
Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of related compounds on models of Alzheimer's disease. The results indicated that these compounds improved memory retention in animal models and reduced amyloid plaque formation, suggesting a dual role as both AChE inhibitors and neuroprotectants .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14-11-17(12-19(23)21(14)2)26-16-7-9-22(10-8-16)27(24,25)18-5-3-15(13-20)4-6-18/h3-6,11-12,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAUNUVUNWCHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.